7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a unique structure combining pyrazole and triazolopyrimidine rings
Preparation Methods
The synthesis of 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by further functionalization to introduce the pyrazole and phenyl groups . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the pyrazole or triazolopyrimidine rings. Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or dimethyl sulfoxide. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins.
Medicine: Research indicates its potential use in developing new pharmaceuticals with antiviral, anticancer, and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Similar compounds include other heterocyclic structures like imidazoles, pyrazoles, and triazoles. Compared to these, 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combined pyrazole and triazolopyrimidine rings, which confer distinct chemical and biological properties. Some similar compounds include:
Imidazole derivatives: Known for their antifungal and anticancer activities.
Pyrazole derivatives: Used in anti-inflammatory and analgesic drugs.
Triazole derivatives: Commonly found in antifungal and antiviral medications
Properties
Molecular Formula |
C16H16N6 |
---|---|
Molecular Weight |
292.34 g/mol |
IUPAC Name |
7-(1,3-dimethylpyrazol-4-yl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H16N6/c1-11-13(9-21(2)20-11)15-8-14(12-6-4-3-5-7-12)19-16-17-10-18-22(15)16/h3-10,15H,1-2H3,(H,17,18,19) |
InChI Key |
MOIPZIITHHKFHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2C=C(NC3=NC=NN23)C4=CC=CC=C4)C |
Origin of Product |
United States |
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